Cas no 88075-18-7 (4-(2-trimethylsilylethynyl)phenol)

4-(2-trimethylsilylethynyl)phenol structure
88075-18-7 structure
Produktname:4-(2-trimethylsilylethynyl)phenol
CAS-Nr.:88075-18-7
MF:C11H14OSi
MW:190.313764095306
MDL:MFCD20257321
CID:646077
PubChem ID:10750210

4-(2-trimethylsilylethynyl)phenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-((Trimethylsilyl)ethynyl)phenol
    • 4-[2-(trimethylsilyl)ethynyl]Phenol
    • Phenol, 4-[(trimethylsilyl)ethynyl]-
    • 4-(2-trimethylsilylethynyl)phenol
    • AK101986
    • 4-[(trimethylsilyl)ethynyl]phenol
    • 4-trimethylsilylethynylphenol
    • 4-(trimethylsilylethynyl)phenol
    • p-[(trimethylsilyl)ethynyl]phenol
    • GCOHQMFWLBOIHL-UHFFFAOYSA-N
    • p-[(trimethylsilyl)ethynyl]-phenol
    • 4038AC
    • FCH1416520
    • 4-(2-(trimethylsilyl)-1-ethynyl)phenol
    • 4-[2-(Trimethylsilyl)ethynyl]phenol (ACI)
    • Phenol, 4-[(trimethylsilyl)ethynyl]- (9CI)
    • 1-(4-Hydroxyphenyl)-2-(trimethylsilyl)acetylene
    • 4-(2-(Trimethylsilyl)ethynyl)phenol
    • 4-(Trimethylsilylacetylenyl)phenol
    • DTXSID80444327
    • MFCD20257321
    • C11H14OSi
    • SY105379
    • AS-61268
    • SCHEMBL1230907
    • C76902
    • CS-0186856
    • DA-17950
    • AKOS016004046
    • 88075-18-7
    • MDL: MFCD20257321
    • Inchi: 1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3
    • InChI-Schlüssel: GCOHQMFWLBOIHL-UHFFFAOYSA-N
    • Lächelt: OC1C=CC(C#C[Si](C)(C)C)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 190.081391600g/mol
  • Monoisotopenmasse: 190.081391600g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 220
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 20.2

4-(2-trimethylsilylethynyl)phenol Sicherheitsinformationen

4-(2-trimethylsilylethynyl)phenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257526-250mg
4-((Trimethylsilyl)ethynyl)phenol
88075-18-7 98%
250mg
¥165.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257526-5g
4-((Trimethylsilyl)ethynyl)phenol
88075-18-7 98%
5g
¥3529.00 2024-04-27
TRC
T073020-100mg
4-((Trimethylsilyl)ethynyl)phenol
88075-18-7
100mg
$ 850.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257526-100mg
4-((Trimethylsilyl)ethynyl)phenol
88075-18-7 98%
100mg
¥98.00 2024-04-27
abcr
AB439946-5 g
4-((Trimethylsilyl)ethynyl)phenol; .
88075-18-7
5g
€896.90 2023-07-18
Apollo Scientific
OR957096-250mg
4-[(Trimethylsilyl)ethynyl]phenol
88075-18-7 95%
250mg
£44.00 2025-02-19
abcr
AB439946-
4-((Trimethylsilyl)ethynyl)phenol; .
88075-18-7
€159.40 2023-02-19
Fluorochem
227147-5g
4-((Trimethylsilyl)ethynyl)phenol
88075-18-7 95%
5g
£333.00 2022-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1565-250MG
4-(2-trimethylsilylethynyl)phenol
88075-18-7 95%
250MG
¥ 184.00 2023-04-13
Ambeed
A138092-100mg
4-((Trimethylsilyl)ethynyl)phenol
88075-18-7 95%
100mg
$20.0 2025-02-21

4-(2-trimethylsilylethynyl)phenol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, 80 °C
Referenz
NIR-II Light Leveraged Dual Drug Synthesis for Orthotopic Combination Therapy
Zhao, Huisi; et al, ACS Nano, 2022, 16(12), 20353-20363

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  5 min, 80 °C
Referenz
Microwave-assisted, copper-free Sonogashira coupling between aryl halides and terminal alkynes using recyclable ionic liquid and catalyst
Duc, Dau Xuan ; et al, Letters in Organic Chemistry, 2022, 19(1), 28-33

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, 80 °C
Referenz
A DNAzyme-augmented bioorthogonal catalysis system for synergistic cancer therapy
You, Yawen; et al, Chemical Science, 2022, 13(26), 7829-7836

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  10 min, 40 °C
1.2 10 h, 40 °C; 4 h, 40 °C
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Palladium-catalyzed carbon-carbon coupling reactions using aryl Grignards
Gottardo, Christine; et al, Tetrahedron Letters, 2002, 43(39), 7091-7094

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  1 h, rt
Referenz
4-Alkynylphenyl imidazolylpropyl ethers as selective histamine H3-receptor antagonists with high oral central nervous system activity
Krause, Michael; et al, Journal of Medicinal Chemistry, 1998, 41(21), 4171-4176

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  20 h, 45 °C
Referenz
Twisting and piezochromism of phenylene-ethynylenes with aromatic interactions between side chains and main chains
Pawle, R. H.; et al, Chemical Science, 2014, 5(11), 4184-4188

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, 0 °C
Referenz
One-pot click synthesis of 1N-Alkyl-4-aryl-1,2,3-triazoles from protected arylalkynes and alkyl bromides
Ladouceur, Sebastien; et al, Synthesis, 2011, (22), 3604-3611

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  1.5 h, 80 °C
Referenz
Sequential Sonogashira and Glaser coupling reactions: facile access to 1,4-disubstituted 1,3-butadiynes from aryl bromide
Gong, Yanfang; et al, Tetrahedron Letters, 2016, 57(20), 2143-2146

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Triethylamine ;  24 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 1, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, 0 °C
Referenz
One-pot click synthesis of 1N-Alkyl-4-aryl-1,2,3-triazoles from protected arylalkynes and alkyl bromides
Ladouceur, Sebastien; et al, Synthesis, 2011, (22), 3604-3611

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  5 min, 80 °C
Referenz
Microwave-assisted, copper-free Sonogashira coupling between aryl halides and terminal alkynes using recyclable ionic liquid and catalyst
Duc, Dau Xuan ; et al, Letters in Organic Chemistry, 2022, 19(1), 28-33

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, 80 °C
Referenz
Boosting Endogenous Copper(I) for Biologically Safe and Efficient Bioorthogonal Catalysis via Self-Adaptive Metal-Organic Frameworks
Zhu, Jiawei; et al, Journal of the American Chemical Society, 2023, 145(3), 1955-1963

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Cuprous iodide ,  Disodium tetrachloropalladate ,  2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole Solvents: N,N,N′,N′-Tetramethylethylenediamine ;  20 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
Referenz
Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides
Torborg, Christian; et al, ChemSusChem, 2008, 1(1-2), 91-96

4-(2-trimethylsilylethynyl)phenol Raw materials

4-(2-trimethylsilylethynyl)phenol Preparation Products

4-(2-trimethylsilylethynyl)phenol Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:88075-18-7)4-(2-trimethylsilylethynyl)phenol
A862327
Reinheit:99%/99%
Menge:5g/25g
Preis ($):377.0/1352.0